molecular formula C7H5N3O B13826492 6,9-Methanoimidazo[2,1-D][1,2,5]oxadiazepine CAS No. 474884-44-1

6,9-Methanoimidazo[2,1-D][1,2,5]oxadiazepine

Cat. No.: B13826492
CAS No.: 474884-44-1
M. Wt: 147.13 g/mol
InChI Key: HQBKQOCULQMAIZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Methanoimidazo[2,1-D][1,2,5]oxadiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of α-acylamino ketones with hydroxylamine hydrochloride, followed by cyclization . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired heterocyclic ring system .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the reaction conditions mentioned above. This includes scaling up the reaction, ensuring efficient mixing and heat transfer, and implementing purification steps to isolate the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6,9-Methanoimidazo[2,1-D][1,2,5]oxadiazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

Properties

CAS No.

474884-44-1

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

9-oxa-3,6,10-triazatricyclo[6.2.1.02,6]undeca-1(10),2,4,7-tetraene

InChI

InChI=1S/C7H5N3O/c1-2-10-4-5-3-6(9-11-5)7(10)8-1/h1-2,4H,3H2

InChI Key

HQBKQOCULQMAIZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN3C=CN=C3C1=NO2

Origin of Product

United States

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